molecular formula C18H22N2O4S2 B2639757 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 949770-54-1

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2639757
CAS No.: 949770-54-1
M. Wt: 394.5
InChI Key: XHSFHKPNBACZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C18H20N2O5S
  • Molecular Weight : 376.43 g/mol

The compound features a thiazolidinone moiety linked to a sulfonamide group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For example, compounds with structural similarities to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study assessed the in vitro cytotoxic activity of benzenesulfonamides against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 3.99 µM for MDA-MB-468 cells and 4.51 µM for CCRF-CM cells . This suggests that modifications to the sulfonamide structure can enhance anticancer activity.

The mechanism underlying the anticancer activity is thought to involve:

  • Inhibition of Carbonic Anhydrases (CAs) : Some sulfonamides act as inhibitors of carbonic anhydrases, enzymes that play a role in tumor growth and metastasis. The inhibition of these enzymes can disrupt tumor microenvironmental pH regulation .
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells by activating caspases, which are critical for the cellular apoptosis pathway .

Antimicrobial Activity

In addition to anticancer effects, this compound may exhibit antimicrobial properties . Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Experimental Findings

Research has demonstrated that sulfonamides can effectively inhibit a range of Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of the thiazolidinone-containing sulfonamide remains an area for further exploration.

Cardiovascular Effects

Emerging evidence suggests that some sulfonamide derivatives can influence cardiovascular parameters. A study indicated that certain benzenesulfonamides produced significant changes in perfusion pressure in experimental models . This highlights the need for further investigation into the cardiovascular implications of this compound.

Summary of Research Findings

Study Focus Findings Reference
Anticancer ActivityIC50 values of 3.99 µM against MDA-MB-468; apoptosis induction via caspases
Antimicrobial ActivityPotential inhibition of bacterial growth; further studies needed
Cardiovascular EffectsAlterations in perfusion pressure observed in experimental models

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13-11-14(2)18(15(3)12-13)26(23,24)19-16-5-7-17(8-6-16)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSFHKPNBACZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.